2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-ethylamino]-N-ethylacetamide
Description
The compound 2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-ethylamino]-N-ethylacetamide is a sulfonamide-functionalized acetamide derivative characterized by a 2-chlorophenyl-substituted ethenyl group and an ethylamino-sulfonyl moiety. Analogous compounds, such as those with sulfonamide or chloroaromatic groups, are frequently utilized in herbicide development, pharmacological research, and materials science due to their electronic and steric properties .
Properties
IUPAC Name |
2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-ethylamino]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-3-16-14(18)11-17(4-2)21(19,20)10-9-12-7-5-6-8-13(12)15/h5-10H,3-4,11H2,1-2H3,(H,16,18)/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRDOTAIVRJNSU-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN(CC)S(=O)(=O)C=CC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)CN(CC)S(=O)(=O)/C=C/C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-ethylamino]-N-ethylacetamide is part of a class of sulfonamide derivatives that have garnered interest due to their potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and efficacy as an anticancer agent.
Synthesis and Structure
The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or other nucleophiles. The specific structure of 2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-ethylamino]-N-ethylacetamide suggests that it may possess unique properties due to the presence of the (E)-2-(2-chlorophenyl)ethenyl group, which can influence its biological interactions.
Anticancer Properties
Recent studies have evaluated the anticancer activity of related compounds in the N-aryl-2-arylethenesulfonamide series, demonstrating significant cytotoxic effects against various cancer cell lines. For example, compounds in this series exhibited IC50 values ranging from 5 to 10 nM , indicating potent cytotoxicity against drug-resistant cancer cell lines .
The mechanism by which these compounds exert their effects appears to involve disruption of microtubule formation and mitotic spindle assembly, leading to cell cycle arrest in the mitotic phase. This was evidenced by studies showing caspase activation and tubulin depolymerization .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis revealed that modifications on the amino groups significantly affected the cytotoxicity of these compounds. For instance, the introduction of an electron-withdrawing nitro group reduced activity, while electron-donating groups enhanced it .
| Compound | Modification | IC50 (nM) | Activity |
|---|---|---|---|
| 6t | None | 5 | High |
| 6s | Nitro group | >100 | Low |
| 6p | Amino group | 10 | Moderate |
Case Studies
In a notable case study involving xenograft models in nude mice, the compound 6t demonstrated a dramatic reduction in tumor size compared to controls. This suggests significant in vivo potential for this class of compounds as anticancer agents .
Mechanistic Insights
Further mechanistic studies have indicated that these compounds may also affect cellular signaling pathways related to apoptosis and proliferation. For instance, the activation of caspases suggests that these agents may initiate programmed cell death in cancer cells, providing a dual mechanism of action—both through direct cytotoxicity and through modulation of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound’s key features include:
- 2-Chlorophenyl ethenyl group : Introduces aromaticity and electron-withdrawing effects.
- Ethylamino-acetamide backbone: Modulates solubility and pharmacokinetic properties.
Comparisons with similar compounds (Table 1) reveal critical differences in substituents and applications:
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Key Differences and Implications
Sulfonyl vs.
Aromatic Substituents :
- The 2-chlorophenyl group in the target compound provides stronger electron-withdrawing effects than the 4-methylphenyl group in ’s analog, which may influence herbicide efficacy or metabolic stability .
- Replacement of chlorophenyl with thiophene () introduces heteroaromaticity, altering electronic properties and bioactivity .
Backbone Modifications: Ethylamino-sulfonyl linkages (target compound) vs. methoxy-isopropyl groups () affect steric hindrance and interaction with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
